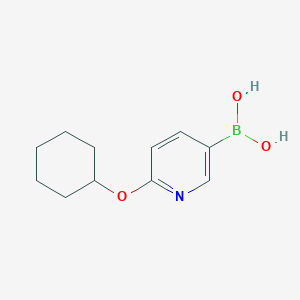
(6-cyclohexyloxypyridin-3-yl)boronic acid
概要
説明
(6-cyclohexyloxypyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with a cyclohexyloxy group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-cyclohexyloxypyridin-3-yl)boronic acid typically involves the borylation of a halogenated pyridine derivative. One common method is the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . This reaction is carried out under mild conditions and is highly efficient.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This often involves continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反応の分析
Types of Reactions
(6-cyclohexyloxypyridin-3-yl)boronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions. These reactions involve the formation of carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Conditions: Mild temperatures (50-100°C) and inert atmosphere (e.g., nitrogen or argon).
Major Products
The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学的研究の応用
(6-cyclohexyloxypyridin-3-yl)boronic acid is used extensively in scientific research due to its versatility in organic synthesis. Its applications include:
Chemistry: Used in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of biologically active molecules and enzyme inhibitors.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
作用機序
The mechanism of action of (6-cyclohexyloxypyridin-3-yl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halopyridine.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.
類似化合物との比較
Similar Compounds
3-Pyridinylboronic acid: Lacks the cyclohexyloxy group, making it less hydrophobic and potentially less selective in certain reactions.
6-Morpholinopyridin-3-ylboronic acid: Contains a morpholine group instead of a cyclohexyloxy group, which can alter its reactivity and solubility.
Uniqueness
(6-cyclohexyloxypyridin-3-yl)boronic acid is unique due to its cyclohexyloxy group, which imparts distinct steric and electronic properties. This can enhance its performance in specific cross-coupling reactions and make it more suitable for the synthesis of certain target molecules.
特性
分子式 |
C11H16BNO3 |
|---|---|
分子量 |
221.06 g/mol |
IUPAC名 |
(6-cyclohexyloxypyridin-3-yl)boronic acid |
InChI |
InChI=1S/C11H16BNO3/c14-12(15)9-6-7-11(13-8-9)16-10-4-2-1-3-5-10/h6-8,10,14-15H,1-5H2 |
InChIキー |
HYDRAAZZYPUDKY-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN=C(C=C1)OC2CCCCC2)(O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




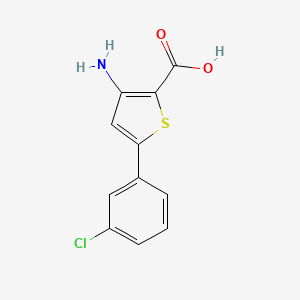
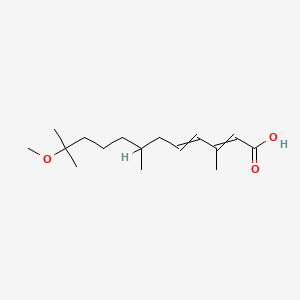
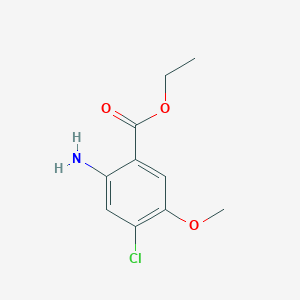
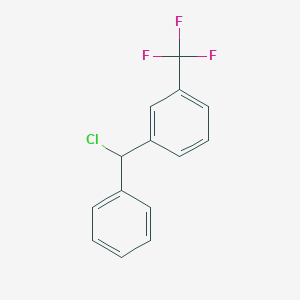

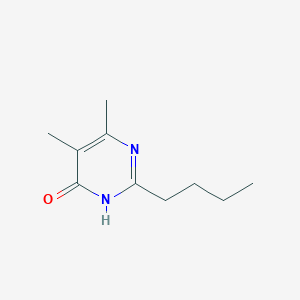

![[5-Nitro-2-(phenylsulfanyl)phenyl]methanol](/img/structure/B8691974.png)


